molecular formula C10H6N2O4S2 B5124176 2-[(2,4-dinitrophenyl)sulfanyl]thiophene CAS No. 22552-36-9

2-[(2,4-dinitrophenyl)sulfanyl]thiophene

Cat. No.: B5124176
CAS No.: 22552-36-9
M. Wt: 282.3 g/mol
InChI Key: OIJMOPQXAVRIII-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)sulfanyl]thiophene is an organic compound with the molecular formula C10H6N2O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a 2,4-dinitrophenyl group attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]thiophene typically involves the reaction of 2,4-dinitrochlorobenzene with thiophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chlorine atom on the 2,4-dinitrochlorobenzene to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dinitrophenyl)sulfanyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that thiophene derivatives, including 2-[(2,4-dinitrophenyl)sulfanyl]thiophene, exhibit significant anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival .

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activities against a range of pathogens. The dinitrophenyl group is known to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains . This property makes it a candidate for developing new antibiotics or antimicrobial agents.

3. Anti-inflammatory Effects
Thiophene derivatives have been reported to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Agrochemical Applications

1. Pesticide Development
The biological activity of this compound suggests potential applications in agrochemicals, particularly as a pesticide. Its effectiveness against various pests can be attributed to its ability to disrupt metabolic processes within target organisms . This application is crucial for developing environmentally friendly pest control solutions.

Materials Science Applications

1. Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has been explored for electronic applications. The unique electronic properties of thiophenes allow for the development of materials suitable for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The dinitrophenyl group can enhance charge transport properties, making these materials more efficient.

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated that this compound inhibits cancer cell growth through apoptosis induction .
Investigation of Antimicrobial PropertiesMicrobiologyShowed effectiveness against resistant bacterial strains, suggesting potential as a new antibiotic .
Development of Conductive PolymersMaterials ScienceEnhanced charge transport properties in polymer matrices containing thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]thiophene depends on its specific application. In biological systems, the compound may interact with cellular components through its nitro and sulfanyl groups, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylthiophene: Lacks the sulfanyl linkage but shares the dinitrophenyl and thiophene moieties.

    Thiophenol Derivatives: Compounds where the thiophenol group is attached to different aromatic systems.

    Nitrothiophenes: Thiophene derivatives with nitro groups attached directly to the thiophene ring.

Uniqueness

2-[(2,4-dinitrophenyl)sulfanyl]thiophene is unique due to the presence of both the 2,4-dinitrophenyl group and the thiophene ring connected via a sulfanyl linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-[(2,4-Dinitrophenyl)sulfanyl]thiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiophene compounds are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The compound features a thiophene ring substituted with a dinitrophenylsulfanyl group. The presence of the dinitro group is significant as it can enhance biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiophene derivatives. For instance, this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) against various strains are summarized in Table 1.

Microorganism MIC (μg/mL)
Methicillin-resistant Staphylococcus aureus4-8
Escherichia coli16-32
Candida albicans8-16
Clostridium difficile2-4

These results indicate that the compound is particularly effective against C. difficile, suggesting its potential as an anticlostridial agent .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. In vitro assays demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity was compared with standard antioxidants such as Trolox and butylated hydroxytoluene (BHT), showing promising results:

Assay IC50 (μM)
DPPH Scavenging15.3
ABTS Scavenging12.5
Ferric Reducing Power20.1

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Research indicates that thiophene derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In a study involving human cancer cell lines, this compound showed significant cytotoxicity:

Cell Line IC50 (μM)
HepG2 (liver cancer)10.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)12.0

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis through caspase activation pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its therapeutic potential in treating infections caused by resistant strains .
  • Antioxidant Properties : In a comparative study of several thiophene derivatives, this compound exhibited superior antioxidant activity compared to other tested compounds, suggesting its potential use in formulations aimed at reducing oxidative stress .
  • Cytotoxicity in Cancer Cells : A comprehensive evaluation of the compound's effects on different cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S2/c13-11(14)7-3-4-9(8(6-7)12(15)16)18-10-2-1-5-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJMOPQXAVRIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301933
Record name 2-(2,4-Dinitro-phenylsulfanyl)-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22552-36-9
Record name NSC147487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dinitro-phenylsulfanyl)-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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